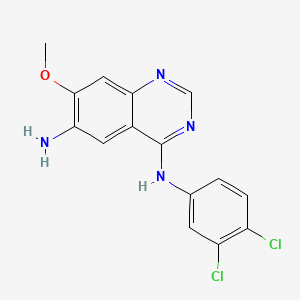![molecular formula C9H8N4 B8237133 5-Amino-4-methyl-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B8237133.png)
5-Amino-4-methyl-1H-benzo[d]imidazole-7-carbonitrile
概要
説明
5-Amino-4-methyl-1H-benzo[d]imidazole-7-carbonitrile: is a heterocyclic organic compound that features a benzimidazole core with amino, methyl, and nitrile functional groups
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methyl-1H-benzo[d]imidazole and appropriate nitrile sources.
Reaction Conditions: A common synthetic route involves the nitration of 4-methyl-1H-benzo[d]imidazole followed by reduction to introduce the amino group. The nitrile group can be introduced via a Sandmeyer reaction or other cyanation methods.
Industrial Production Methods: Industrial synthesis may involve optimized catalytic processes to ensure high yield and purity. Conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically affecting the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products
Oxidation Products: Nitro- and nitroso-derivatives.
Reduction Products: Primary amines.
Substitution Products: Various substituted benzimidazoles depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to biological substrates.
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Pharmaceuticals: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use in the synthesis of agrochemicals.
作用機序
The compound exerts its effects primarily through interactions with biological macromolecules. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The benzimidazole core can intercalate with DNA, affecting gene expression and cellular processes.
類似化合物との比較
Similar Compounds
4-Methyl-1H-benzo[d]imidazole-7-carbonitrile: Lacks the amino group, which may reduce its biological activity.
5-Amino-1H-benzo[d]imidazole-7-carbonitrile: Lacks the methyl group, potentially altering its chemical reactivity and biological interactions.
Uniqueness
Functional Group Diversity: The presence of amino, methyl, and nitrile groups provides a unique combination of reactivity and interaction potential.
Biological Activity: The specific arrangement of functional groups enhances its potential as a bioactive molecule.
This detailed overview of 5-Amino-4-methyl-1H-benzo[d]imidazole-7-carbonitrile highlights its significance in various scientific and industrial fields, emphasizing its unique properties and potential applications
特性
IUPAC Name |
6-amino-7-methyl-3H-benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-5-7(11)2-6(3-10)9-8(5)12-4-13-9/h2,4H,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGCAAJMOLVVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1N=CN2)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl N-[2-tert-butyl-5-[(1R,3S)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate](/img/structure/B8237060.png)
![4-[(S)-4-Boc-2-methyl-1-piperazinyl]-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(2-isopropyl-4-methyl-3-pyridyl)pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8237066.png)

![tert-Butyl 1,5-dimethyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8237080.png)
![2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid](/img/structure/B8237092.png)

![6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B8237113.png)





